Methyl Gestodene
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Overview
Description
Methyl Gestodene is a synthetic progestogen, a derivative of testosterone, and is commonly used in hormonal contraceptives. It is known for its high potency and effectiveness in preventing ovulation. This compound is often combined with estrogen in oral contraceptive pills to provide effective birth control. It is also used in hormone replacement therapy for menopausal women.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Gestodene involves several steps, starting from basic steroidal structures. One common method involves the selective protection of the 3-position carbonyl group using diol on 13 beta-ethyl-15 alpha-acetoxyl-gonane-4-ene-3,17-diketone. This intermediate is then subjected to various reactions, including reduction and hydroxylation, to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of readily available raw materials and mild reaction conditions to ensure high yield and purity. The intermediates and final product are purified using techniques such as crystallization and chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Methyl Gestodene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Methyl Gestodene has several scientific research applications, including:
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceutical formulations and as a research tool in drug development.
Mechanism of Action
Methyl Gestodene exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor. Upon binding, it activates the receptor, leading to changes in gene expression that result in the inhibition of ovulation. It also has weak androgenic, antimineralocorticoid, and glucocorticoid activities . Additionally, this compound acts as a positive allosteric modulator of protease-activated receptor 1 (PAR1), enhancing platelet aggregation .
Comparison with Similar Compounds
Methyl Gestodene is often compared with other progestogens such as desogestrel, norgestimate, dienogest, and nomegestrol. These compounds share some common properties but differ in their pharmacokinetic profiles and hormonal activities . For example:
Desogestrel: Similar in potency but acts as a prodrug.
Norgestimate: Also a prodrug, with a different metabolic pathway.
Dienogest: Has antiandrogenic properties and is less potent in inhibiting ovulation.
Nomegestrol: Derived from 19-norprogesterone and has unique pharmacological properties.
This compound is unique due to its high potency, rapid onset of action, and minimal androgenic effects, making it a preferred choice in hormonal contraceptives .
Properties
CAS No. |
66452-30-0 |
---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.464 |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-17-prop-1-ynyl-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O2/c1-3-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)4-2/h10,13-14,17-20,24H,4-9,12H2,1-2H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
InChI Key |
UKZKARZVAALBTM-ZCPXKWAGSA-N |
SMILES |
CCC12CCC3C(C1C=CC2(C#CC)O)CCC4=CC(=O)CCC34 |
Synonyms |
(17β)-13-Ethyl-17-hydroxy-17-(1-propynyl)-gona-4,15-dien-3-one |
Origin of Product |
United States |
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